4-(Methylamino)-3-nitrophenyl phenyl ketone
Overview
Description
4-(Methylamino)-3-nitrophenyl phenyl ketone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a nitro group, a methylamino group, and a phenyl ketone structure
Mechanism of Action
Target of Action
Similar compounds have been known to participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which suggests that the compound might interact with palladium catalysts and other organoboron reagents .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by transmetalation, where the organoboron reagent is transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in various metabolic processes, given the broad range of reactions that similar compounds participate in .
Pharmacokinetics
Similar compounds, such as ketamine, undergo oxidative metabolism, primarily to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes .
Result of Action
Similar compounds have been known to form imine derivatives, also known as schiff bases, when they react with amines .
Action Environment
Similar compounds have been found as residues in dyes and pigments used in paper products and may also be present in inks used in pens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-3-nitrophenyl phenyl ketone typically involves the nitration of a precursor compound followed by the introduction of a methylamino group. One common method is the nitration of 4-aminophenyl phenyl ketone to introduce the nitro group at the 3-position. This is followed by the methylation of the amino group to form the methylamino derivative. The reaction conditions often involve the use of nitric acid for nitration and methyl iodide for methylation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods may also involve the use of safer and more environmentally friendly reagents to minimize hazardous waste .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-3-nitrophenyl phenyl ketone undergoes various chemical reactions, including:
Oxidation: The methylamino group can be oxidized to form a nitroso or nitro compound under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: 4-(Methylamino)-3-aminophenyl phenyl ketone.
Oxidation: 4-(Nitrosoamino)-3-nitrophenyl phenyl ketone.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-(Methylamino)-3-nitrophenyl phenyl ketone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler aromatic ketone with a similar phenyl ketone structure but lacking the nitro and methylamino groups.
4-Nitroacetophenone: Contains a nitro group but lacks the methylamino group.
4-Aminoacetophenone: Contains an amino group but lacks the nitro group.
Uniqueness
4-(Methylamino)-3-nitrophenyl phenyl ketone is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(methylamino)-3-nitrophenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-15-12-8-7-11(9-13(12)16(18)19)14(17)10-5-3-2-4-6-10/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJICZMWZQXOLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216564 | |
Record name | 4-(Methylamino)-3-nitrophenyl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66353-71-7 | |
Record name | [4-(Methylamino)-3-nitrophenyl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66353-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylamino)-3-nitrophenyl phenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066353717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC86482 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Methylamino)-3-nitrophenyl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylamino)-3-nitrophenyl phenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.279 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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